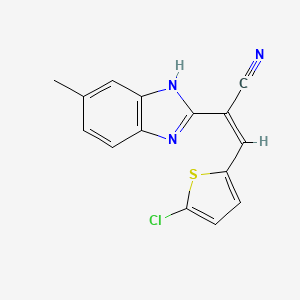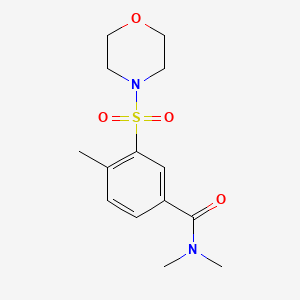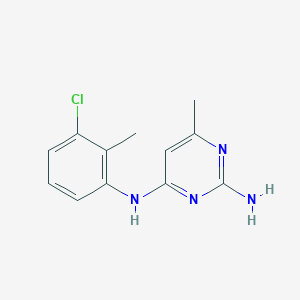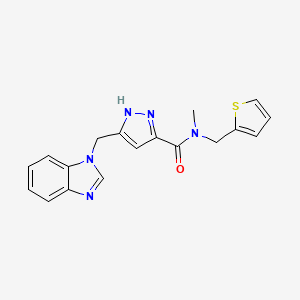![molecular formula C20H28N4S B5418506 1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)
1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MPTP and is a piperazine derivative. MPTP has a unique chemical structure that makes it an interesting molecule to study.
作用機序
The mechanism of action of MPTP is not fully understood, but it is believed to involve the inhibition of various enzymes. MPTP has been shown to exhibit inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE), both of which are important enzymes involved in various physiological processes.
Biochemical and Physiological Effects:
MPTP has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. MPTP has also been shown to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
MPTP has several advantages and limitations for lab experiments. One of the main advantages is its potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of new drugs. However, its complex chemical structure and multistep synthesis process can make it difficult to obtain in large quantities, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of MPTP. One potential direction is to investigate its potential applications in the field of drug development. MPTP has been shown to exhibit potent inhibitory activity against various enzymes, making it a potential candidate for the development of new drugs. Another potential direction is to investigate its potential applications in the field of neuroscience. MPTP has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which could have implications for the treatment of various neurological disorders.
合成法
The synthesis of MPTP involves the reaction of 2-(1-pyrrolidinyl)-1,3-thiazole-5-carboxylic acid with 1-bromo-2-methylbenzene in the presence of triethylamine. The resulting intermediate is then reacted with piperazine to yield MPTP. The synthesis of MPTP is a multistep process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
MPTP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of MPTP is in the field of medicinal chemistry. MPTP has been shown to exhibit potent inhibitory activity against various enzymes, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
5-[[4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]-2-pyrrolidin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4S/c1-17-6-2-3-7-18(17)15-22-10-12-23(13-11-22)16-19-14-21-20(25-19)24-8-4-5-9-24/h2-3,6-7,14H,4-5,8-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMNEJNNKXJDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CN=C(S3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5418428.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5418443.png)
![2-ethyl-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418446.png)
![4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5418451.png)
![N-({1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5418457.png)
![7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B5418468.png)
![3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)

![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)


![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)

